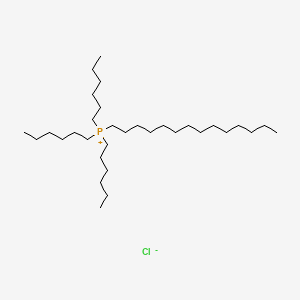

Trihexyltetradecylphosphonium chloride

Descripción

Contextualization within Ionic Liquid Research

The field of ionic liquid research has expanded rapidly over the past few decades, driven by the potential of these compounds to serve as greener and more efficient alternatives to traditional volatile organic compounds (VOCs). nih.gov The tunability of their physicochemical properties—by modifying the cation and anion—allows for the design of task-specific ILs for a wide array of applications. acs.orgnih.gov

While much of the initial focus in ionic liquid research was on nitrogen-containing cations, particularly imidazolium-based ILs, there has been a growing interest in exploring other cationic structures. acs.org Phosphonium-based ionic liquids, such as trihexyltetradecylphosphonium (B14245789) chloride, represent a significant and distinct class within this broader research landscape. acs.orgarpnjournals.org Researchers are investigating phosphonium (B103445) ILs to understand their unique capabilities and to determine where they might offer advantages over their more commonly studied nitrogen-based counterparts. arpnjournals.org The industrial-scale production of phosphonium-based ILs is also considered to be relatively less expensive. arpnjournals.org

Significance of Phosphonium-Based Ionic Liquids in Advanced Chemical Systems

Phosphonium-based ionic liquids (PILs) have garnered increasing attention due to a set of advantageous properties that distinguish them from other classes of ionic liquids, particularly the more common nitrogen-based analogues. researchgate.netresearchgate.net One of the most significant attributes of PILs is their generally higher thermal and chemical stability. arpnjournals.orgresearchgate.net The absence of acidic protons on the phosphonium cation, unlike in some imidazolium-based systems, contributes to their enhanced stability, especially in strongly basic environments. researchgate.netresearchgate.net

This superior stability broadens the potential applications of PILs to processes requiring high temperatures. researchgate.netrsc.org Furthermore, phosphonium-based ionic liquids are under investigation for a variety of advanced applications, including as electrolytes in batteries and supercapacitors, where their wide electrochemical windows and good ionic conductivity are beneficial. acs.orgnih.govresearchgate.net Their utility as extraction agents for metals and organic compounds, as well as their role as solvents and catalysts in chemical synthesis, are also key areas of their significance. chemimpex.comacs.orgresearchgate.net The bulky and asymmetric nature of the cations in many phosphonium ILs, such as the trihexyltetradecylphosphonium cation, can influence their physical state and interactions, leading to unique solvent properties. acs.org

Overview of Key Research Areas for Trihexyltetradecylphosphonium Chloride

Research into this compound has spanned a diverse range of applications, leveraging its distinct properties as a hydrophobic ionic liquid. Key areas of investigation include:

Chemical Synthesis and Catalysis : It serves as a phase transfer catalyst and a solvent in various organic reactions. chemimpex.com Its ability to facilitate the transfer of ions between different phases can enhance reaction rates and yields. chemimpex.com It has also been used in polymerization processes. hiyka.com

Electrochemistry : Due to its high ionic conductivity, it is explored as an electrolyte in electrochemical devices like batteries and capacitors. hiyka.comresearchgate.net

Materials Science : This ionic liquid is utilized in the synthesis and processing of advanced materials, such as nanoparticles and composites. hiyka.com It can also be used to modify the surfaces of materials to improve their stability and functionality. chemimpex.com

Separation Technologies : A significant area of research is its use as an extractant in liquid-liquid extraction processes. hiyka.com This includes the extraction of heavy metals from wastewater and the separation of organic molecules. chemimpex.comnih.gov

Enhanced Oil Recovery (EOR) : Studies have demonstrated its effectiveness as a surfactant to reduce the interfacial tension between oil and water. researchgate.netacs.org This is crucial for mobilizing and recovering residual oil from reservoirs. researchgate.netacs.org The formation of a stable microemulsion without the need for a co-surfactant over a wide range of temperatures is a particularly advantageous feature for EOR applications. acs.org

Biomass Processing : Research has explored its use in the pretreatment of lignocellulosic biomass, such as sugarcane bagasse, for thermochemical conversion processes. researchgate.net

Desulfurization of Fuels : It has been investigated as a solvent for the extractive desulfurization of liquid fuels, aiming to remove sulfur compounds like dibenzothiophene. researchgate.net

Propiedades

IUPAC Name |

trihexyl(tetradecyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.ClH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQGIZYNVAZYOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047944 | |

| Record name | Trihexyltetradecylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258864-54-9 | |

| Record name | Trihexyltetradecylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trihexyl(tetradecyl)phosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.209.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Characterization in Academic Research

Established Synthetic Pathways

The synthesis and purity of trihexyltetradecylphosphonium (B14245789) chloride, a prominent ionic liquid, are foundational to its application in research and industry. The primary route to obtaining this compound is through quaternization, and its resulting chloride anion makes it a versatile precursor for a variety of other ionic liquids via anion exchange reactions.

Anion Metathesis Routes

Trihexyltetradecylphosphonium chloride ([P₆,₆,₆,₁₄][Cl]) is a common starting material for the synthesis of numerous other phosphonium-based ionic liquids through anion metathesis (or anion exchange). researchgate.net This process involves exchanging the chloride anion with a different anion, thereby tailoring the physicochemical properties of the ionic liquid for specific tasks.

The general strategy for anion metathesis begins with the synthesis of the phosphonium (B103445) chloride salt itself. This is typically achieved through the quaternization reaction of a tertiary phosphine (B1218219) with a haloalkane. For [P₆,₆,₆,₁₄][Cl], the reaction involves combining trihexylphosphine (B1293673) with 1-chlorotetradecane, often at elevated temperatures (e.g., 140°C) under an inert atmosphere for several hours. researchgate.net Once the reaction is complete, volatile components are removed under vacuum to yield the phosphonium chloride product. researchgate.net

With the [P₆,₆,₆,₁₄][Cl] in hand, the anion can be exchanged. This is typically accomplished by reacting it with a salt containing the desired new anion (e.g., a lithium, sodium, or potassium salt). For example, to synthesize phosphonium-based ionic liquids with bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻) anions, the [P₆,₆,₆,₁₄][Cl] is reacted with the corresponding lithium salt of the imide. nih.gov Similarly, other metal salts like gallium(III) chloride (GaCl₃), iron(III) chloride (FeCl₃), and tin(II) chloride (SnCl₂) can be reacted with [P₆,₆,₆,₁₄][Cl] to produce ionic liquids with complex metal-containing anions such as [GaCl₄]⁻, [FeCl₄]⁻, and [SnCl₃]⁻. nih.gov

The choice of the new anion is critical as it significantly influences the properties of the resulting ionic liquid, such as its viscosity, thermal stability, and miscibility with other solvents. rsc.org The success of the metathesis reaction often relies on the precipitation of the resulting inorganic salt (e.g., LiCl, NaCl) from the reaction mixture, which drives the equilibrium towards the formation of the new ionic liquid. nih.govrsc.org

Purity Assessment and Impact on Research Applications

The purity of ionic liquids is of paramount importance as even trace amounts of impurities can significantly alter their physicochemical properties and lead to non-reproducible experimental results. researchgate.netjrwb.de Common impurities in this compound and other ionic liquids synthesized from halide precursors include residual starting materials (e.g., unreacted trihexylphosphine or 1-chlorotetradecane), water, and the halide ions themselves if an anion exchange was incomplete. researchgate.netjrwb.degoogle.com

The presence of water has been shown to affect properties like viscosity and density. researchgate.net Halide impurities are particularly problematic as they can influence the catalytic activity and electrochemical stability of the ionic liquid. jrwb.de For instance, in applications like metal nanoparticle synthesis, trace chloride impurities can lead to significant deviations in the size, shape, and stability of the resulting nanoparticles. acs.org Therefore, rigorous purification and characterization are essential steps.

Several analytical techniques are employed to assess the purity of [P₆,₆,₆,₁₄][Cl]:

Karl Fischer Titration: This is the standard method for quantifying water content, capable of detecting water at parts-per-million (ppm) levels. jrwb.de

Ion Chromatography: This technique can be used for the quantitative determination of halide content. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of the phosphonium cation and to detect organic impurities. The assay for commercial [P₆,₆,₆,₁₄][Cl] is often reported as ≥95.0% by NMR. sigmaaldrich.comsigmaaldrich.com Studies have used ³¹P-NMR to identify impurities, revealing that commercial samples claiming >95% purity may contain other phosphonium compounds and phosphine oxides. researchgate.net

Thermogravimetric Analysis (TGA): TGA is used to determine thermal stability and can indicate the presence of volatile impurities. researchgate.net

The purification of commercially available [P₆,₆,₆,₁₄][Cl] may be necessary for sensitive applications. For example, residual acidic species like HCl can be neutralized with aqueous sodium hydrogen carbonate. google.com The thoroughness of these purity checks and purification steps is crucial for ensuring the reliability and reproducibility of research findings. researchgate.net

Spectroscopic and Structural Elucidation Techniques

A suite of spectroscopic and analytical methods is used to confirm the molecular identity and investigate the complex liquid-state structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation and purity analysis of this compound. Both ¹H NMR and ³¹P NMR are routinely employed. kisti.re.kracs.org

³¹P NMR: Phosphorus-31 NMR is particularly powerful for analyzing phosphonium compounds. This compound exhibits a characteristic chemical shift in the ³¹P NMR spectrum. researchgate.net This technique is also highly sensitive to the electronic environment of the phosphorus atom, making it an excellent tool for identifying phosphorus-containing impurities, such as unreacted trihexylphosphine or phosphine oxides that may have formed during synthesis or storage. researchgate.net For example, a detailed ³¹P-NMR analysis of a commercial sample of [P₆,₆,₆,₁₄][Cl] identified the main phosphonium species at 33.29 ppm, but also detected other phosphorus-containing impurities at different chemical shifts. researchgate.net

The following table summarizes typical NMR data for the confirmation of the [P₆,₆,₆,₁₄]⁺ cation.

| Nucleus | Technique | Purpose | Typical Observation |

| ¹H | Proton NMR | Confirms the structure of the hexyl and tetradecyl alkyl chains. | Shows characteristic signals for -CH₃ and -CH₂- groups. researchgate.net |

| ³¹P | Phosphorus NMR | Confirms the phosphonium structure and identifies P-containing impurities. | A primary signal for the [P₆,₆,₆,₁₄]⁺ cation (e.g., ~33.29 ppm), with other minor peaks indicating impurities. researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and confirming its chemical structure. kisti.re.kracs.org The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the molecule.

The key vibrational bands observed in the FTIR spectrum of [P₆,₆,₆,₁₄][Cl] are:

C-H Stretching: Strong peaks are observed in the 2800-3000 cm⁻¹ region, which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the long alkyl chains. Specifically, peaks around 2961 cm⁻¹, 2937 cm⁻¹, and 2875 cm⁻¹ are assigned to these C-H stretching modes. researchgate.net

C-H Bending: The bending vibrations of the C-H bonds appear at lower wavenumbers. Peaks around 1467 cm⁻¹ and 1383 cm⁻¹ are attributed to C-H and CH₃ bending modes, respectively. researchgate.net

P-C Stretching: The vibration of the phosphorus-carbon bond typically appears in the fingerprint region of the spectrum. Medium peaks in the range of 722–755 cm⁻¹ are associated with the P-C stretching vibration. rsc.org

The following table summarizes the main FTIR absorption bands for this compound. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2961, 2937, 2875 | C-H Stretching (in alkyl chains) | Strong |

| 1467, 1383 | C-H Bending (in alkyl chains) | Medium |

| 722 - 755 | P-C Stretching | Medium |

These spectral features collectively provide a fingerprint for the compound, confirming the presence of the tetraalkylphosphonium cation. researchgate.netresearchgate.netresearchgate.net

X-ray Scattering and Diffraction Studies for Liquid Structure Analysis

X-ray scattering techniques, particularly Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are essential for probing the liquid-state structure of this compound on a nanometer and sub-nanometer scale. acs.orgmeasurlabs.com Unlike crystalline solids, liquids lack long-range order, but these methods reveal significant short- and intermediate-range structural correlations.

Studies on [P₆,₆,₆,₁₄][Cl] using a combination of SAXS and WAXS (often termed SWAXS) have demonstrated that this ionic liquid is not structurally homogenous. acs.orgunipa.it A key finding is the existence of nanoscale segregation, where the molecule's components organize into distinct domains. researchgate.netnih.gov This leads to the formation of a nanostructured liquid characterized by:

Polar Domains: Comprised of the charged phosphonium centers (P⁺) and the chloride anions (Cl⁻).

Nonpolar Domains: Formed by the aggregation of the long, nonpolar alkyl (hexyl and tetradecyl) chains. researchgate.net

This segregation of polar and nonpolar regions gives rise to a characteristic "pre-peak" or "first sharp diffraction peak" at low scattering vector (Q) values in the X-ray scattering pattern, typically below 2 Å⁻¹. researchgate.net This peak is a signature of medium-range order over spatial scales of a few nanometers, corresponding to the distance between the aggregated nonpolar domains. acs.orgacs.org

Furthermore, WAXS and Large Angle X-ray Scattering (LAXS) studies provide insight into the shorter-range correlations. acs.orgunipa.it For [P₆,₆,₆,₁₄][Cl], these experiments, often complemented by molecular dynamics (MD) simulations, have identified strong structural correlations between the phosphorus cation center and the chloride anion, with characteristic P-Cl interaction distances observed between 3.5 and 5.0 Å. acs.orgresearchgate.netnih.gov This indicates a highly correlated ionic structure within the polar network. acs.org The combination of these scattering techniques provides a detailed picture of the complex, nanostructured nature of liquid this compound. acs.orgunipa.itnih.gov

Small and Wide Angle X-ray Scattering (SWAXS)

Small and Wide Angle X-ray Scattering (SWAXS) is a powerful experimental technique utilized in the characterization of ionic liquids such as this compound. unipa.itresearchgate.netnih.gov This method provides crucial information on the liquid's structure over a range of length scales, from local atomic arrangements to larger nanoscale organization. In a typical SWAXS experiment on this compound, the sample is exposed to a beam of X-rays, and the resulting scattered intensity is measured as a function of the scattering angle. This scattering data is often presented as the structure factor, S(q), where 'q' is the scattering vector and is related to the length scale being probed.

Research on this compound has demonstrated the effectiveness of SWAXS in revealing the complex structural features of this ionic liquid. unipa.itresearchgate.net Experimental studies, often complemented by molecular dynamics (MD) simulations, show a good agreement between the experimentally obtained structure factor and the one calculated from simulations, which validates the interaction potentials used in the computational models. researchgate.netnih.govacs.org

The SWAXS data for this compound exhibits distinct peaks that correspond to different structural correlations within the liquid. Prominent peaks at high q values, around 14 nm⁻¹ (which corresponds to a real-space distance of approximately 0.45 nm), are associated with short-range adjacency correlations between nearest-neighboring ions. researchgate.net These correlations are a fundamental aspect of the liquid's local ordering.

The following table summarizes key findings from SWAXS studies on this compound:

| Feature | Characteristic Distance / Range | Associated Structural Interpretation |

| Strong Ion Correlation | 3.5 - 5.0 Å | Indicates strong interactions between the phosphonium (P) cation and the chloride (Cl) anion. researchgate.netnih.govacs.org |

| P-Cl Maximum Interaction | 4.1 Å | Reflects a strong ion correlation between the oppositely charged species. unipa.it |

| P-P Separation | ~6.4 - 7.0 Å | Suggests a common structural motif where two neighboring phosphorus atoms are bridged by two chloride atoms. unipa.it |

| Cl-Cl Separation | ~6 - 7 Å | Corresponds to the distance between the bridging chloride atoms in the proposed rhombic structure. unipa.it |

| Short-Range Adjacency Correlations | ~0.45 nm (from q ≈ 14 nm⁻¹) | Originates from nearest-neighboring ion species and is largely attributed to apolar adjacency correlations. researchgate.net |

Insights into Nanoscale Structural Heterogeneities and Ionic Correlations

SWAXS studies on this compound have been instrumental in revealing the presence of nanoscale structural heterogeneities. unipa.itresearchgate.net This refers to the segregation of different parts of the ionic liquid's constituent ions into distinct domains on the nanometer scale. Despite the relatively symmetric nature of the tetraalkylphosphonium cation, this ionic liquid exhibits nanoscale segregation, a feature also observed in other types of ionic liquids like those based on imidazolium (B1220033) cations. unipa.itresearchgate.net This segregation arises from the amphiphilic nature of the Trihexyltetradecylphosphonium cation, which possesses a charged phosphonium headgroup and long, nonpolar alkyl tails. The alkyl tails tend to aggregate, forming nonpolar domains, while the charged headgroups and their counter-ions (chloride) form a continuous ionic network.

The existence of strong structural correlations between the oppositely charged ions is another key insight derived from SWAXS experiments. unipa.itresearchgate.net The analysis of the pair correlation functions, which can be derived from the scattering data, indicates very strong interactions between the phosphonium (P) cation and the chloride (Cl⁻) anion. unipa.it The primary peak in the P-Cl pair correlation function is found at a distance of approximately 4.1 Å, signifying a strong ion pairing that is not effectively screened by the bulky alkyl chains. unipa.it

Furthermore, the combination of SWAXS data and molecular dynamics simulations has allowed for the development of a structural model for the local arrangement of ions. A recurring motif is a rhombic structure where two phosphorus atoms are separated by about 6.4-7.0 Å and are bridged by two chloride anions, which are themselves separated by approximately 6-7 Å. unipa.it This highlights a highly correlated ionic structure within the liquid.

Studies have also investigated the influence of temperature on the nanoscale structure. Interestingly, for ionic liquids with the Trihexyltetradecylphosphonium cation, the intensity of the prepeak (the first sharp diffraction peak in the low-q region, which is a signature of intermediate-range order) has been observed to increase with rising temperature. nih.gov This counter-intuitive behavior suggests that the intermediate-range periodicity becomes more pronounced at higher temperatures. This phenomenon is attributed to the structural behavior of the charged components of the liquid, while the apolar parts contribute to an expected decrease in prepeak intensity with temperature. nih.gov This effect was found to be independent of the anion, as it was observed for a range of anions from the small, spherical chloride to larger, more complex anions. nih.gov

Theoretical and Computational Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone for studying the liquid state of [P₆,₆,₆,₁₄]Cl, offering insights into its structure and dynamics over time. These simulations model the system at an atomic level, tracking the trajectories of atoms and molecules to derive thermodynamic and structural properties.

A notable simulation study of [P₆,₆,₆,₁₄]Cl involved a system of 100 ion pairs (100 cations and 100 chloride anions), totaling 10,200 atoms, simulated under periodic boundary conditions. unipa.it The simulation was conducted at 300 K using a 2 femtosecond time step, with long-range electrostatic interactions handled by the Ewald summation method. unipa.it The results of such simulations show good agreement with experimental data, validating the models and force fields used. unipa.itnih.gov For instance, the simulated density of 1.679 mol/dm³ closely matches the experimental value of 1.69 mol/dm³. unipa.it

All-atom (AA) force fields are essential for accurate MD simulations, as they treat every atom in the system as an individual particle with a defined set of interaction parameters. For [P₆,₆,₆,₁₄]Cl, a well-regarded all-atom force field is the one developed as part of a general and transferable interaction potential for ionic liquids. unipa.it This type of force field, often referred to as the Canongia-Lopes & Padua (CL&P) force field, defines the potential energy of the system as a sum of bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and Coulombic) interactions. unipa.itresearchgate.net

The non-bonded interactions are typically modeled using a Lennard-Jones potential for van der Waals forces and a Coulombic term for electrostatic interactions based on atomic partial charges. The parameters for these interactions are meticulously calibrated to reproduce experimental data. rsc.org

Table 1: Example Force Field Parameters for an Atomistic Model of [P₆,₆,₆,₁₄]Cl

This table presents a selection of parameters for the atomistic cation and anion models. The Lennard-Jones parameters define the depth (ε) and zero-crossing distance (σ) of the potential well for van der Waals interactions.

| Atom Type | σ (Å) | ε (kJ/mol) | Charge (e) |

|---|---|---|---|

| P | 3.7422 | 0.8368 | Variable (in cation model) |

| CT (Alkyl Carbon) | 3.4001 | 0.4580 | Variable (in cation model) |

| HC (Hydrogen on Carbon) | 2.6498 | 0.0657 | Variable (in cation model) |

| Cl (Chloride Anion) | 3.7550 | 0.6849 | -1.0 |

Data sourced from a supporting information document for a multiscale modeling study. rsc.org

While all-atom simulations provide high-fidelity detail, their computational cost can be prohibitive for studying large-scale phenomena or long-timescale dynamics. researchgate.netrsc.org To address this, coarse-grained (CG) and united-atom (UA) models are employed. rsc.orgresearchgate.net In a united-atom model, groups of atoms, such as a methylene (B1212753) (-CH₂) or a methyl (-CH₃) group, are treated as a single interaction site or "bead". rsc.orgchempedia.info This simplification reduces the number of particles in the system and eliminates high-frequency bond vibrations, allowing for a larger simulation time step. nih.gov

For [P₆,₆,₆,₁₄]Cl, a cost-effective united-atom model has been developed and validated against experimental data across a wide range of temperatures. rsc.orgresearchgate.net Such models have proven successful in capturing key properties, including liquid density, volume expansivity, isothermal compressibility, and viscosity, demonstrating their utility in multiscale modeling protocols that bridge different length and time scales. rsc.orgresearchgate.net

MD simulations provide detailed information about the liquid's microscopic structure through pair correlation functions, g(r), which describe the probability of finding an atom at a certain distance from another atom. unipa.itacs.org For [P₆,₆,₆,₁₄]Cl, these simulations reveal several key structural features:

Strong Ion Pairing: The P-Cl pair correlation function shows a very intense peak at a distance of approximately 4.1 Å, indicating a strong and direct interaction between the positively charged phosphorus center of the cation and the chloride anion. unipa.it These tightly bound ion pairs can have lifetimes of at least 500 picoseconds. unipa.it

Nanoscale Segregation: Like many ionic liquids with long alkyl chains, [P₆,₆,₆,₁₄]Cl exhibits nanoscale segregation. Snapshots from simulations show the formation of charged domains, consisting of the phosphonium (B103445) heads and chloride anions, which are surrounded by nonpolar or "oily" domains formed by the aggregated alkyl tails. acs.org

Complex Ion-Ion Correlations: The g(r) functions for P-P and Cl-Cl pairs show broad peaks at distances between 5 and 10 Å, highlighting a complex and non-uniform arrangement in the first solvation shells around the ions. unipa.itacs.org A common structural motif identified is a rhombic structure where two neighboring phosphorus atoms (separated by 6.4–7.0 Å) are bridged by two chlorine atoms. acs.org

Table 2: Key Interatomic Distances in Liquid [P₆,₆,₆,₁₄]Cl from MD Simulations

This table summarizes the primary peak positions from pair correlation functions, indicating the most probable distances between atomic pairs.

| Atomic Pair | Characteristic Distance (Å) | Inferred Interaction |

|---|---|---|

| P–Cl | ~4.1 | Strong cation-anion correlation (ion pairing) |

| C–Cl | ~3.5 and ~4.5 | Correlation between Cl⁻ and carbon atoms near the P center |

| P–P | ~6.4 - 7.0 | Neighboring cation-cation arrangement |

| Cl–Cl | ~6.0 - 7.0 | Neighboring anion-anion arrangement |

Data derived from analysis of pair correlation functions reported in simulation studies. unipa.itacs.org

Quantum Chemistry Ab Initio Calculations

Quantum chemistry calculations, particularly ab initio methods, provide a fundamental understanding of the electronic structure, molecular geometry, and interaction energies without reliance on empirical parameters. These methods are crucial for developing and validating the force fields used in MD simulations.

Ab initio calculations have been used to determine the optimized molecular geometries of the isolated [P₆,₆,₆,₁₄]⁺ cation and, more importantly, the tightly bound [P₆,₆,₆,₁₄]Cl ion pair. rsc.orgresearchgate.net These calculations, often performed using methods like Density Functional Theory (DFT) or Hartree-Fock (HF), find the lowest energy conformation of the molecules. mdpi.com For instance, geometry optimization for the [P₆,₆,₆,₁₄]Cl ion pair has been performed, and the resulting Cartesian coordinates for the stable structure are available in the literature. rsc.org These optimized structures serve as a critical reference for understanding the fundamental cation-anion interaction and for parameterizing force fields. rsc.orgresearchgate.net

The nature of intermolecular interactions in ionic liquids is a subject of extensive research. Key interactions include Coulombic forces, van der Waals forces, hydrogen bonds, and pi-type interactions. rsc.org

For trihexyltetradecylphosphonium (B14245789) chloride, the interactions are dominated by strong Coulombic forces between the phosphonium cation and the chloride anion, as well as van der Waals interactions among the long alkyl chains. unipa.itaip.org

Hydrogen Bonding: Unlike imidazolium-based ionic liquids which possess acidic protons on the aromatic ring, or protic ionic liquids, the [P₆,₆,₆,₁₄]⁺ cation lacks strong hydrogen bond donors. rsc.orgresearchgate.net Therefore, classical, strong hydrogen bonding is not a defining feature of its interactions. However, weaker C–H···Cl⁻ type hydrogen bonds can exist between the alkyl chain hydrogens and the chloride anion. Furthermore, studies have shown that the methylene (P-CH₂) protons on phosphonium cations have a degree of acidity and can undergo deuterium (B1214612) exchange, indicating a certain chemical reactivity at these sites that is influenced by the electronic environment. researchgate.net

Pi-Type Interactions: Pi-type interactions, such as pi-pi stacking, are characteristic of aromatic cations (e.g., imidazolium). Since the trihexyltetradecylphosphonium cation is fully aliphatic and lacks any π-electron systems, these interactions are not present in [P₆,₆,₆,₁₄]Cl. The liquid structure is instead governed by the interplay of ionic interactions and the aggregation of the nonpolar alkyl chains. acs.org

Flowsheet Simulation Models for Process Optimization

Flowsheet simulation models are instrumental in the design, operation, and optimization of chemical processes. For processes involving trihexyltetradecylphosphonium chloride, often referred to as [P₆₆₆₁₄]Cl, these models provide a framework for understanding and improving process efficiency. A notable application of flowsheet simulation is in the solvent extraction of metals, such as the separation of cobalt and nickel. manchester.ac.ukscispace.com

Research has focused on developing general flowsheet simulation models to support the design and optimization of solvent extraction processes that utilize ionic liquids like this compound. manchester.ac.uk One such study concentrated on the separation of cobalt and nickel from hydrochloric acid solutions. scispace.com

A general flowsheet simulation model was developed for this specific separation process. scispace.com The simulation was implemented using a powerful modeling tool to analyze the complex interactions within the system. The model development aimed to create a robust tool for process optimization in this context. manchester.ac.uk

Detailed Research Findings

In a detailed study on the separation of cobalt and nickel using this compound, a flowsheet simulation model was developed to predict the behavior of the solvent extraction process. The research aimed to establish a reliable model that could be used for optimizing the operational parameters of the extraction and stripping stages.

The simulation model incorporated the thermodynamics of the chemical system, including the distribution of the metals between the aqueous and ionic liquid phases. The model was validated against experimental data to ensure its accuracy. The following tables present key parameters and findings from the simulation studies.

Table 1: Simulation Software and Model Focus

| Parameter | Description |

| Simulation Software | gPROMS |

| Process | Solvent extraction for Co-Ni separation |

| Ionic Liquid | This compound ([P₆₆₆₁₄]Cl) |

| Objective | Development, design, and optimization of the solvent extraction process |

Table 2: Key Process Parameters in Flowsheet Simulation

| Parameter | Phase | Description |

| Metal Concentrations | Aqueous | Initial concentrations of Cobalt (Co) and Nickel (Ni) in the feed solution. |

| HCl Concentration | Aqueous | Concentration of hydrochloric acid, which influences metal speciation and extraction. |

| Ionic Liquid Concentration | Organic | Concentration of [P₆₆₆₁₄]Cl in the organic phase. |

| Flow Rates | Both | The flow rates of the aqueous and organic phases in the extraction and stripping units. |

| Temperature | Both | The operating temperature of the process. |

The flowsheet simulation allows for the prediction of extraction efficiency and separation factors under various operating conditions. This predictive capability is crucial for identifying optimal process parameters that can lead to higher product purity and recovery, as well as reduced operational costs. The integration of such models into process design workflows represents a significant step towards the efficient industrial application of this compound in hydrometallurgical processes. manchester.ac.uk

Advanced Applications in Chemical Processes

Catalysis and Biocatalysis

In a triphasic system, the ionic liquid layer, in this case, trihexyltetradecylphosphonium (B14245789) chloride, can serve as a stationary phase for the catalyst. This immobilization is crucial for preventing the leaching of the catalyst into the product stream, which is a common challenge in homogeneous catalysis. The catalyst, dissolved or dispersed in the phosphonium (B103445) salt layer, remains isolated from the other phases. For instance, a palladium catalyst has been shown to remain fully dissolved in the central phosphonium layer of a three-layer system, allowing for its easy recycling. This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the ease of separation characteristic of heterogeneous catalysis.

A key advantage of a triphasic system employing trihexyltetradecylphosphonium chloride is the straightforward separation of products and by-products. In such a setup, the reaction products can be engineered to be soluble in the hydrocarbon phase, while the by-products can be sequestered in the aqueous phase. This leaves the catalyst immobilized in the ionic liquid phase, ready for subsequent reaction cycles. This clean separation simplifies the purification process, reduces waste, and enhances the economic viability of the catalytic process.

This compound has proven to be an effective medium for the synthesis and stabilization of metal nanoparticles, which are highly active catalysts for a variety of chemical transformations. The bulky and asymmetric nature of the trihexyltetradecylphosphonium cation, along with the coordinating ability of the chloride anion, contributes to the stabilization of these nanoparticles, preventing their agglomeration and maintaining their catalytic activity.

A variety of metal nanoparticle/tetraalkylphosphonium ionic liquid composite systems have been evaluated as potential catalysts for the deep hydrogenation of aromatic molecules. rsc.org For example, ruthenium, platinum, rhodium, and platinum-rhodium nanoparticles have been synthesized and used in olefinic and aromatic hydrogenations, as well as the hydrodeoxygenation of phenol at elevated pressures. rsc.org Preliminary studies have identified ruthenium nanoparticles dispersed in this compound as a particularly promising catalyst system. rsc.org

Metal nanoparticles stabilized in this compound have demonstrated significant activity in deep hydrogenation and hydrodeoxygenation reactions. These processes are critical in the upgrading of biofuels and the saturation of aromatic compounds. For instance, platinum nanoparticles heated under hydrogen to 120°C showed only moderate sintering in this compound, indicating good thermal stability. rsc.org The presence of borate Lewis-acid by-products, resulting from the borohydride reduction step in nanoparticle synthesis, has been observed to facilitate partial hydrodeoxygenation of phenol. rsc.org

Table 1: Catalytic Performance of Metal Nanoparticles in this compound

| Catalyst System | Reaction Type | Substrate | Key Findings |

|---|---|---|---|

| Ru NPs in [P(C6H13)3(C14H29)]Cl | Aromatic Hydrogenation & Hydrodeoxygenation | Aromatic molecules, Phenol | Emerged as the catalyst system of choice from preliminary studies. rsc.org |

| Pt NPs in [P(C6H13)3(C14H29)]Cl | Hydrodeoxygenation | Phenol | Showed only moderate sintering when heated to 120°C under hydrogen. rsc.org |

The stability of metal nanoparticles in ionic liquids is significantly influenced by the structure of both the cation and the anion. Research using gold nanoparticles as a probe has shown that the presence of three medium-to-long alkyl chains (like hexyl) along with one long alkyl chain (such as tetradecyl) in the phosphonium cation leads to the most stable dispersions. rsc.org Furthermore, highly coordinating anions, such as halides like chloride, also contribute to producing stable nanoparticle dispersions. rsc.org These ionic liquids also exhibit maximum resistance to heat-induced sintering. rsc.org

Table 2: Factors Influencing Nanoparticle Stability in Phosphonium Ionic Liquids

| Structural Feature | Observation | Impact on Stability |

|---|---|---|

| Cation Alkyl Chain Length | Three medium-to-long alkyl chains and one long alkyl chain. rsc.org | Produces the most stable dispersions. rsc.org |

| Anion Type | Highly coordinating anions (e.g., halides). rsc.org | Contributes to the formation of stable dispersions. rsc.org |

Enzymatic Catalysis and Biocatalyst Immobilization

In the realm of biocatalysis, this compound is explored for its ability to influence enzyme activity and to serve as a component in the immobilization of biocatalysts. Phosphonium-based ionic liquids are noted for being less expensive and having higher thermal stability compared to some other ionic liquids, making them suitable for industrial applications involving enzymes like proteases and lipases. ua.pt

The interaction between this compound and lipases, particularly Burkholderia cepacia lipase (BCL), has been a subject of detailed investigation. Research indicates that the ions of the ionic liquid can directly interact with key amino acid residues of the enzyme, thereby modifying its catalytic activity. ua.ptnih.gov

Molecular docking studies have helped to elucidate these interactions, showing that the binding affinity of the anion to the enzyme's catalytic triad can influence whether the effect is inhibitory or enhancing. nih.gov Furthermore, changes in the enzyme's secondary structure, such as a decrease in the α-helix content, have been correlated with higher BCL activity, as this may allow for easier substrate access to the active site. nih.gov

| Ionic Liquid Anion | Effect on BCL Activity | Primary Interaction Site (Anion) |

|---|---|---|

| Chloride (Cl⁻) | Negative/Inhibitory | Interacts with the catalytic triad |

| Bromide (Br⁻) | Negative/Inhibitory | Interacts with the catalytic triad |

| Decanoate ([Deca]⁻) | Negative/Inhibitory | Hydrogen-bonding with Ser87 (part of the catalytic triad) |

| bis(2,4,4-trimethylpentyl)phosphinate ([Phosp]⁻) | Positive/Enhancing | Interacts with side chain amino acids, not the active site |

| bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | Positive/Enhancing | Interacts with side chain amino acids, not the active site |

The immobilization of enzymes on solid supports is a critical strategy for their industrial application, enhancing stability and enabling reuse. This compound has been used in the preparation of these supports. ua.pt The process can involve coating or entrapping the enzyme with the ionic liquid on a support material, which can improve the enzyme's activity, stability, and potential for reuse. ua.pt

One approach involves using ionic liquids like this compound during the synthesis of silica-based supports via a sol-gel method. The presence of the ionic liquid during the formation of the support material can influence its structure and, consequently, the performance of the immobilized enzyme. ua.pt Studies have demonstrated that the choice of the anion in the phosphonium ionic liquid has a significant impact on the activity of the immobilized lipase. ua.pt While the chloride anion provides a certain level of activity recovery, other anions can lead to even more substantial enhancements. ua.pt This strategy of using ionic liquid-modified supports offers a pathway to create robust and efficient biocatalysts for various applications. ua.ptmdpi.com

Separation Technologies and Extraction Processes

This compound is recognized for its potential in separation processes, including metal ion extraction and the purification of organic compounds. researchgate.net Its properties as a solvent and an extractant are central to these applications.

Liquid-liquid extraction is a prominent application for this compound, where it functions as an extractant to selectively move a target substance from one liquid phase to another. e3s-conferences.orgresearchgate.net It is particularly effective in systems for extracting metal ions from aqueous solutions. e3s-conferences.orgresearchgate.net

This compound, also known by the commercial name Cyphos IL 101, has demonstrated utility in the separation and purification of hydrocarbons. It can be used as an extractant for the removal of sulfur compounds, such as dibenzothiophene, from liquid fuels in a process known as extractive desulfurization. sigmaaldrich.comacs.org This application is crucial for producing cleaner fuels that meet stringent environmental regulations. The ionic liquid's effectiveness is attributed to favorable molecular interactions with the sulfur compounds. acs.org

Furthermore, its surfactant-like properties enable it to be used in enhanced oil recovery (EOR). researchgate.net It can reduce the interfacial tension between water and crude oil, which is a critical factor in mobilizing residual oil trapped in reservoirs. researchgate.net Research on ternary systems involving this ionic liquid with water and dodecane (a model hydrocarbon) has shown the formation of microemulsions, indicating its potential to improve oil extraction efficiency. researchgate.net

A significant area of application for this compound is the extraction of metal ions from aqueous solutions, particularly from chloride media. e3s-conferences.orgresearchgate.netnih.gov The process typically operates via an anion exchange mechanism, where the ionic liquid's cation forms a complex with a metal-chloride anionic species. e3s-conferences.orgresearchgate.net

This method has been successfully applied to the extraction of various metals:

Lead (Pb) : Studies have demonstrated that a 5% (v/v) solution of this compound in diluents like toluene or corn oil can effectively extract lead from hydrochloric acid solutions. e3s-conferences.orgresearchgate.net The extraction efficiency is dependent on factors such as the concentration of hydrochloric acid and the viscosity of the diluent, with toluene showing better performance than the more viscous corn oil. e3s-conferences.orgresearchgate.net

Cobalt (Co) and Nickel (Ni) : This ionic liquid shows high selectivity for cobalt over nickel in concentrated hydrochloric acid solutions. nih.govsigmaaldrich.com The separation is based on the preferential formation of the tetrachlorocobaltate ([CoCl₄]²⁻) anion, which is then extracted by the phosphonium cation. nih.gov

Rare Earth Elements (REEs) : While the chloride form is used as a precursor, derivatives of trihexyltetradecylphosphonium have been synthesized to act as task-specific ionic liquids for the extraction of REEs like cerium, neodymium, and lutetium from aqueous solutions. nih.gov

Tungsten (W) : At a pilot plant scale, this compound (as Cyphos IL 101) has been used in a solvent extraction process to produce high-purity tungsten oxide from low-grade scheelite concentrates. mdpi.com The ionic liquid selectively extracts tungsten from a leachate solution. mdpi.com

| Diluent | HCl Concentration in Aqueous Phase | Extraction Efficiency | Key Observation |

|---|---|---|---|

| Toluene | 1 M | High | Efficiency decreases as HCl concentration increases due to competition from excess Cl⁻ ions. e3s-conferences.orgresearchgate.net |

| Toluene | 3 M | Lower | |

| Corn Oil | 1 M | Moderate | Lower efficiency compared to toluene, attributed to the higher viscosity of corn oil. e3s-conferences.orgresearchgate.net |

| Corn Oil | 3 M | Low |

Liquid-Liquid Extraction Methodologies

Extractive Desulfurization of Liquid Fuels

The removal of sulfur compounds from liquid fuels is crucial for environmental reasons. Trihexyltetradecylphosphonium-based ionic liquids have shown promise as effective extractants in extractive desulfurization (EDS) processes. researchgate.netresearchgate.net These ionic liquids can selectively remove sulfur-containing compounds, such as dibenzothiophene (DBT), from model diesel fuels. researchgate.net For instance, a maximum of 81.4% DBT removal was observed using a mass ratio of 1:3 (IL/MDF). researchgate.net A significant advantage of using these ionic liquids is their potential for reusability over multiple cycles without regeneration, although a marginal decrease in extraction efficiency is observed. researchgate.net

| Ionic Liquid | Sulfur Compound | Removal Efficiency | Conditions | Reference |

| This compound | Dibenzothiophene (DBT) | 81.4% | Mass ratio (IL/MDF) of 1:3 | researchgate.net |

| [THTDP][D2EHP] | Sulfur from model fuels | up to 63% | 1:1 IL/fuel mass ratio, 35 °C, 30 min | consensus.app |

| [THTDP][D2EHP] | Sulfur from Iranian crude oil | up to 57% | 1:1 IL/fuel mass ratio, 35 °C, 30 min | consensus.app |

Polymer Inclusion Membranes (PIMs) for Selective Transport

Polymer inclusion membranes (PIMs) incorporating this compound as an ion carrier have been developed for the selective transport and separation of metal ions. nih.govicm.edu.placs.org These membranes typically consist of a base polymer like cellulose triacetate (CTA) or polyvinyl chloride (PVC), a plasticizer, and the ionic liquid carrier. acs.orgresearchgate.net The ionic liquid is responsible for the selective complexation and transport of the target metal ion across the membrane.

PIMs containing this compound have been successfully applied to the selective recovery of cobalt(II) from aqueous solutions containing nickel(II) and lithium(I). icm.edu.pl They have also been used for the separation of cadmium(II) from copper(II), where Cd(II) ions are preferentially transported from hydrochloric acid solutions. nih.gov The performance of these PIMs is influenced by factors such as the composition of the membrane, and the concentration of acids and salts in the aqueous phases. nih.govicm.edu.pl

Supercritical CO₂ as a Cosolvent in Extraction Systems

The use of supercritical carbon dioxide (scCO₂) as a green solvent in extraction processes is well-established. mdpi.comphasex4scf.com However, its ability to dissolve polar compounds is limited. mdpi.com Research has shown that this compound can be dissolved in scCO₂, indicating its potential to act as a cosolvent or modifier to enhance the solvating power of scCO₂. mdpi.com This could open up new possibilities for using scCO₂ in the extraction of more polar compounds, providing an alternative to volatile organic cosolvents. mdpi.com The behavior of these IL/scCO₂ mixtures can be complex, with the ionic liquid potentially mediating the aggregation of other solutes at low fluid densities. mdpi.com

Electrochemical Investigations and Applications

Electrolyte Properties for Energy Storage Devices

The performance of Trihexyltetradecylphosphonium (B14245789) chloride as an electrolyte is defined by its ability to conduct ions, its stability under electrochemical stress, and its direct impact on the performance of energy storage systems like supercapacitors and batteries.

The ionic conductivity of Trihexyltetradecylphosphonium chloride is a fundamental property for its application as an electrolyte. At 25 °C, its conductivity is reported to be 4.63 mS/cm. hiyka.comiolitec.de Studies have shown that its conductivity, like that of other ionic liquids, is highly dependent on temperature and the presence of additives. For instance, the conductivity of systems containing aluminum chloride (AlCl₃) mixed with this compound was characterized over a wide range of AlCl₃ concentrations and temperatures. uq.edu.auresearchgate.net

The addition of water has a significant impact; saturating the ionic liquid with water can increase its conductivity by an order of magnitude. publish.csiro.au Research into the influence of water and metal salts, such as Magnesium chloride (MgCl₂) and Lithium chloride (LiCl), found that the addition of these salts to the water-saturated ionic liquid did not negatively affect the transport properties of the water or the phosphonium (B103445) cation. publish.csiro.au In fact, at low water concentrations, the addition of a metal salt can surprisingly enhance the conductivity. publish.csiro.au

| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) | Source |

|---|---|---|---|

| Neat [P₆,₆,₆,₁₄][Cl] | 25 | 4.63 | hiyka.comiolitec.de |

| [P₆,₆,₆,₁₄][Cl] + 17 wt% Acetonitrile (B52724) | Room Temperature | Not specified, but improved performance | aip.org |

| [P₆,₆,₆,₁₄][Cl] + 25 wt% Acetonitrile | Room Temperature | Not specified, but further improved performance | aip.org |

| Water-saturated [P₆,₆,₆,₁₄][Cl] | Not specified | Increased by an order of magnitude vs. dry | publish.csiro.au |

The electrochemical window (ECW) defines the voltage range within which an electrolyte is stable and does not undergo decomposition. For this compound, a wide electrochemical window is a key feature, making it suitable for high-voltage applications. researchgate.net The ECW is typically determined using voltammetric techniques like cyclic voltammetry. uq.edu.auresearchgate.net Studies using a platinum substrate determined the electrochemical window of the neat ionic liquid. uq.edu.auresearchgate.net The reported value for the ECW is 3.8 V. hiyka.comiolitec.de This stability is crucial for its use in devices like lithium-ion batteries and supercapacitors. researchgate.net The presence of electroactive impurities in commercial batches of the ionic liquid can lead to an apparent narrowing of the true electrochemical window. sim2.be

This compound has been investigated as a promising electrolyte for electrochemical supercapacitors. researchgate.net In one study, a supercapacitor fabricated with this ionic liquid achieved a very high specific capacitance of 370 F/g and an increased operating voltage of 3.5 V. researchgate.net The device also demonstrated high rate scalability, maintaining performance for up to 1000 cycles. researchgate.net

However, the high viscosity of the pure ionic liquid can be a limitation, as it may not easily penetrate the microporous structure of activated carbon electrodes, leading to resistive characteristics and low capacitance. aip.org To address this, mixtures with a low-viscosity solvent like acetonitrile have been successfully used. A supercapacitor using activated carbon electrodes and an electrolyte of this compound mixed with 25 wt% acetonitrile delivered a capacitance of 100 F/g at a high operating voltage of 3.4 V. aip.org This configuration resulted in a high energy density of approximately 40 Wh/kg. aip.org

| Electrode Material | Electrolyte Composition | Operating Voltage (V) | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Cycle Stability | Source |

|---|---|---|---|---|---|---|

| Not specified | [P₆,₆,₆,₁₄][Cl] | 3.5 | 370 | Not specified | High rate scalability (up to 1000 cycles) | researchgate.net |

| Activated Carbon | [P₆,₆,₆,₁₄][Cl] + 25 wt% Acetonitrile | 3.4 | 100 | ~40 | Good cyclability | aip.org |

This compound has been identified as a particularly promising electrolyte for magnesium-air batteries. researchgate.netresearchgate.net Research has shown that water-saturated this compound enables high-rate and high-efficiency dissolution of the magnesium anode while also stabilizing the magnesium interface. researchgate.net This stabilization occurs through the formation of a semi-passive, conductive, gel-like interfacial film, which prevents severe corrosion while still allowing the cell to operate. researchgate.netkisti.re.kr The presence of water is important, as it provides active protons for the cathodic oxygen reduction reaction. researchgate.net Studies have also explored replacing water with other additives, such as ethylene (B1197577) glycol, which was found to support comparable performance to water. researchgate.net The ionic liquid electrolyte has been shown to support oxygen reduction currents greater than 0.8 mA/cm², indicating its suitability for Mg-air battery applications. kisti.re.kr

Electrodeposition of Metals

The use of ionic liquids like this compound as electrolytes for metal electrodeposition offers advantages over aqueous systems, such as avoiding hydrogen evolution, which can negatively affect the quality of the deposited metal layer. sim2.benih.gov Its high thermal stability also permits electrodeposition at elevated temperatures. nih.govrsc.org

Influence of Impurities on Electrodeposition Processes

The purity of this compound, commercially known as Cyphos IL 101, is a critical factor in its application as an electrolyte for electrodeposition. Research has consistently shown that the presence of impurities in the commercial-grade ionic liquid can significantly interfere with electrochemical measurements and the quality of the deposited metal. researchgate.netrsc.orgresearchgate.netsolvomet.eursc.orguq.edu.aunih.gov

Studies on the electrodeposition of indium from this compound have highlighted the necessity of a purification step. researchgate.netrsc.orgsolvomet.eursc.orgnih.gov The commercial product often contains impurities such as phosphine (B1218219) oxides (e.g., Cyanex 923) and trihexylphosphine (B1293673). rsc.org These impurities can introduce additional reduction waves in cyclic voltammograms, which are not present in the purified ionic liquid. rsc.org It has been postulated that an additional reduction wave observed in the commercial product is due to the evolution of hydrogen from [PR₃H]Cl and HCl impurities. rsc.org

A comparison of the cyclic voltammograms of commercial and purified this compound reveals a significant improvement in the electrochemical window of the purified substance. rsc.org The removal of impurities results in a wider true electrochemical window, approximately 1.5 times broader than that of the as-received commercial product. rsc.org In the purified ionic liquid, the cathodic part of the electrochemical window shows no reactions other than the decomposition of the phosphonium cation itself. rsc.org In contrast, the impurities in the commercial product are reduced during the initial reductive wave, which can lead to their deposition on the electrode surface, thereby decreasing its active surface area. rsc.org

The following table summarizes the effect of purification on the electrochemical window of this compound at different temperatures and working electrodes.

Table 1: Comparison of Electrochemical Windows (EW) for Commercial vs. Purified this compound

| Electrode | Temperature (°C) | Sample | Cathodic Limit (V) | Anodic Limit (V) | Electrochemical Window (V) |

|---|---|---|---|---|---|

| Pt | 120 | Commercial | -1.90 | 1.12 | 3.02 |

| Pt | 120 | Purified | -2.71 | 1.25 | 3.96 |

| Mo | 120 | Purified | -2.80 | 1.15 | 3.95 |

| Pt | 180 | Purified | -2.70 | 1.21 | 3.91 |

Data sourced from Deferm et al. (2019). rsc.org

Similarly, in the electrodeposition of aluminum using an electrolyte system based on this compound and aluminum chloride, the presence of impurities like water and HCl has been shown to be detrimental. researchgate.netuq.edu.au Water content can reduce the electrical conductivity of the electrolyte, leading to a higher cell voltage and decreased current efficiency during aluminum electrodeposition. researchgate.net The reaction of water with AlCl₃ can produce HCl and other species that interfere with the deposition process. researchgate.net

The current efficiency for indium deposition from purified this compound has been reported to be around 70%. rsc.orgsolvomet.eu This suggests that even after purification, some of the current may be consumed in side reactions, such as the reduction of indium(III) to indium(I), which can then disproportionate. rsc.orgsolvomet.eu

Generation of Superoxide (B77818) Ions

This compound has also been investigated as a medium for the electrochemical generation of superoxide ions (O₂⁻). researchgate.net The superoxide ion is a reactive oxygen species with potential applications in various chemical processes, including the destruction of hazardous chemicals. researchgate.netacs.org

The generation of superoxide ions is typically achieved through the one-electron reduction of dissolved oxygen at an electrode surface. researchgate.netsc.eduresearchgate.net For this to occur effectively, the solvent must have a sufficiently wide electrochemical window to prevent its own reduction before that of oxygen. researchgate.net Phosphonium-based ionic liquids, including those with the trihexyltetradecylphosphonium cation, have been shown to possess the necessary electrochemical stability for this application. researchgate.netnih.gov

Experimental studies involving cyclic voltammetry have demonstrated that stable superoxide ions can be generated in phosphonium-based ionic liquids. researchgate.net These experiments are typically conducted in a dry, inert atmosphere, such as in an argon-filled glovebox, to exclude water and other impurities that can react with and destabilize the superoxide ion. sc.eduresearchgate.net The ionic liquid is first sparged with an inert gas like nitrogen to obtain a background voltammogram, followed by sparging with high-purity oxygen to saturate the electrolyte before the electrochemical generation of the superoxide ion. sc.edu

The stability of the generated superoxide ion is a crucial factor for its practical application. In the absence of impurities, particularly water, the superoxide ion has been found to be stable in some ionic liquids on the timescale of cyclic voltammetry experiments. researchgate.netsc.eduresearchgate.net The strong ion pairing between the phosphonium cation and the superoxide ion is thought to contribute to its stability.

Emerging Research Directions and Innovative Applications

Development of Nanosensors for Anion Discrimination

The detection of anions is crucial in environmental monitoring and biomedical diagnostics, yet it presents challenges due to the complex nature of anions, including their varied geometries and strong hydration. rsc.orgrsc.org Trihexyltetradecylphosphonium (B14245789) chloride has been successfully utilized as a key component in the fabrication of novel nanosensors for anion discrimination. rsc.org

Researchers have developed a colorimetric and ratiometric fluorescent anion sensing platform based on this phosphonium (B103445) salt. rsc.org These nanosensors have demonstrated a notable response to pH levels in the range of 5 to 7 and have shown high selectivity for certain anions, such as perchlorate. rsc.orgrsc.org The selectivity of these nanosensors initially follows the Hofmeister series, where more lipophilic anions are more readily co-extracted. rsc.org

To enhance selectivity for specific anions and deviate from the Hofmeister series, anion-selective ionophores are introduced into the nanosensor formulation. rsc.orgrsc.org For instance, the incorporation of organomercury compounds like ETH9033 and ETH9009 has enabled the development of nanosensors with high selectivity for nitrate and chloride ions, respectively. rsc.org These specialized nanosensors exhibit distinct colorimetric and spectroscopic changes in the presence of their target anions, allowing for accurate quantification. rsc.org

The performance of these nanosensors has been demonstrated in the determination of nitrate levels in mineral water, showcasing their potential for real-world applications in environmental and biomedical fields. rsc.org The versatility of this platform allows for the creation of a variety of anion-selective nano-optodes by simply changing the ionophore, opening up possibilities for detecting a wide range of target anions. rsc.orgrsc.org

Table 1: Performance of Trihexyltetradecylphosphonium Chloride-Based Nanosensors

| Target Anion | Ionophore | Linearity Range |

|---|---|---|

| Nitrate | ETH9033 | 10⁻⁴–10⁻¹ M |

| Chloride | ETH9009 | 10⁻³–10⁻¹ M |

Data sourced from Analyst (RSC Publishing) rsc.org

Magnetic Ionic Liquids for Microextraction

Magnetic ionic liquids (MILs) are a novel class of solvents that combine the properties of ionic liquids with paramagnetic characteristics, allowing them to be manipulated using an external magnetic field. nsf.gov This unique feature has led to their application in various extraction techniques. this compound serves as a precursor for the synthesis of magnetic ionic liquids used in microextraction processes.

In one study, a hydrophobic magnetic ionic liquid, trihexyltetradecylphosphonium tetrachloromanganate ([P₆,₆,₆,₁₄⁺]₂[MnCl₄²⁻]), was synthesized and employed for the ultrasound-assisted microextraction of uranium from water samples. The process involves dispersing the MIL into the aqueous sample as fine droplets through ultrasonication. After the extraction, the MIL microdroplets, now containing the target analyte, are collected using a magnet.

The efficiency of this microextraction method is influenced by several factors, including the pH of the sample, the presence of a complexing agent, salt concentration, and the duration of sonication. The practical applicability of this technique was successfully demonstrated with natural water samples, achieving recoveries of over 95% for spiked samples. This indicates that MILs derived from this compound can be effectively used for the extraction and separation of elements like uranium from real-world environmental samples.

The use of phosphonium-based ionic liquids, including those derived from this compound, has been explored for the separation of various other metal ions as well, such as palladium, iron, and cobalt. nih.gov

Table 2: Factors Affecting Uranium Microextraction Efficiency

| Parameter | Influence on Extraction |

|---|---|

| pH | Affects the speciation of uranium |

| Complexing Agent | Enhances the transfer of uranium to the MIL phase |

| Salt Concentration | Can influence the phase behavior and extraction efficiency |

| Sonication Time | Affects the dispersion of the MIL and mass transfer |

Information synthesized from the Journal of Nuclear Science and Technology

Use in Drug Formulation and Delivery Systems

The pharmaceutical industry continually seeks innovative methods to improve the solubility and stability of active pharmaceutical ingredients (APIs), which are critical for effective drug delivery. hiyka.com this compound has emerged as a valuable excipient in drug formulation and delivery systems. hiyka.comchemimpex.com

Its properties as a phosphonium salt can enhance the solubility of various biomolecules. chemimpex.com This is particularly beneficial for APIs that are poorly soluble in water, as improved solubility can lead to better bioavailability. Furthermore, this compound is utilized in the modification of nanoparticle surfaces, which can improve their stability and functionality for applications in drug delivery. chemimpex.com

The unique structure of this compound, which incorporates both hydrophobic and hydrophilic characteristics, makes it a versatile component in pharmaceutical formulations. chemimpex.com Its ability to act as a solvent and a stabilizing agent contributes to the development of advanced drug delivery systems. hiyka.com

Q & A

Q. What are the recommended methods for synthesizing Trihexyltetradecylphosphonium chloride (THTP-Cl)-based ionic liquids, and how does purity affect their physicochemical properties?

THTP-Cl-based ionic liquids are synthesized by combining THTP-Cl with metal chlorides (e.g., YCl₃, MgCl₂) at molar fractions (XMClx) ≥ 0.4 to achieve acidic ionic liquids. Prior to synthesis, THTP-Cl must be dried under vacuum (60°C, 24 hours) to reduce water content below 100 ppm, as residual moisture can alter ionic interactions and catalytic activity. Purity is critical for maintaining thermal stability (up to 400°C) and recyclability, as impurities may accelerate decomposition or reduce catalytic efficiency in reactions like Diels-Alder .

Q. What spectroscopic and computational techniques are most effective for characterizing the liquid structure of THTP-Cl?

Key techniques include:

- X-ray diffraction (XRD) and small-angle neutron scattering (SANS) to analyze bulk liquid structure and intermolecular interactions .

- Nuclear magnetic resonance (NMR) to study cation-anion dynamics and hydrogen bonding .

- Molecular dynamics (MD) simulations (e.g., using DL_POLY software) to model ionic configurations and validate experimental data .

- Thermogravimetric analysis (TGA) to assess thermal stability under varying conditions .

Q. What safety precautions are necessary when handling THTP-Cl in laboratory settings?

While acute toxicity data are limited, THTP-Cl may cause skin/eye irritation (H315, H319). Precautions include:

- Using PPE (gloves, goggles) and working in a fume hood to avoid inhalation.

- Storing away from strong oxidizers to prevent hazardous reactions (e.g., HCl gas release).

- Disposing of waste via approved protocols for phosphonium salts .

Advanced Research Questions

Q. How can researchers design experiments to investigate THTP-Cl’s role in stabilizing nanoparticles during catalytic hydrogenation?

- Experimental Design : Synthesize THTP-Cl-stabilized metal nanoparticles (e.g., Pd, Pt) via reduction in ionic liquid media. Compare catalytic activity in hydrogenation of substrates (e.g., alkenes, ketones) against traditional solvents.

- Critical Parameters :

Q. What strategies can resolve contradictions in thermal stability data of THTP-Cl when used in different metal chloride composites?

Discrepancies in TGA results (e.g., 400°C stability in YCl₃ composites vs. lower stability with CuCl₂) may arise from:

- Metal chloride coordination strength : Stronger Lewis acids (e.g., YCl₃) form more stable ionic networks.

- Methodological Consistency : Ensure identical heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) across studies.

- Complementary Techniques : Pair TGA with differential scanning calorimetry (DSC) and FTIR to detect decomposition intermediates .

Q. How does THTP-Cl enhance nitrogen reduction reaction (NRR) efficiency in ammonia synthesis, and what experimental parameters are critical?

THTP-Cl acts as a proton shuttle , replacing volatile ethanol in electrolytes. Key parameters include:

- Electrolyte Composition : Optimize THTP-Cl concentration to balance proton conductivity and viscosity.

- Electrochemical Setup : Use gas diffusion electrodes and controlled-potential electrolysis to minimize competing hydrogen evolution .

- Isotopic Labeling : Confirm NH₃ origin using <sup>15</sup>N₂ to rule out contamination .

Q. What mechanistic insights explain THTP-Cl’s selectivity in anion-sensing nanosensors, and how can this be applied to multiplex detection?

THTP-Cl-based nanosensors exploit the Hofmeister series for anion selectivity (e.g., high affinity for ClO₄⁻). To enhance specificity:

- Ionophore Integration : Incorporate organic mercury compounds (e.g., ETH9033) to selectively complex target anions (e.g., NO₃⁻).

- Ratiometric Fluorescence : Calibrate I675/I600 or A650/A500 ratios against anion concentration log values.

- Cross-Validation : Use ion chromatography to verify sensor accuracy in environmental samples .

Q. How does THTP-Cl influence synergistic effects in coal-biomass co-pyrolysis, and what analytical methods quantify these interactions?

THTP-Cl pretreatment disrupts biomass lignocellulose structure, enhancing coal-biomass interaction during co-pyrolysis. Methods include:

- Thermogravimetric-FTIR (TG-FTIR) : Track volatile release profiles (e.g., CO, CH₄) to identify synergy.

- Kinetic Modeling : Apply model-free methods (e.g., Friedman) to calculate activation energy reductions.

- Synergy Index (SI) : Quantify deviations from expected product yields using SI = (Experimental Yield)/(Theoretical Yield) .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic activities for THTP-Cl-based ionic liquids in Diels-Alder reactions?

Variations arise from:

- Metal Chloride Selection : MgCl₂ and YCl₃ composites show higher activity than ZnCl₂ due to stronger Lewis acidity.

- Molar Ratio (XMClx) : Optimal activity occurs at XMClx = 0.4–0.5; lower ratios reduce acidity, while higher ratios increase viscosity, slowing diffusion .

- Substrate Scope : Electron-deficient dienophiles (e.g., methyl acrylate) react faster than less polar analogs .

Q. How can researchers address discrepancies in THTP-Cl’s role in RAFT polymerization kinetics?

Conflicting reports on rate acceleration vs. inhibition may stem from:

- Ionic Liquid Concentration : Low THTP-Cl amounts (e.g., 1–5 wt%) plasticize the matrix, enhancing monomer diffusion, while higher concentrations increase viscosity, slowing kinetics .

- Solvent Compatibility : Use co-solvents (e.g., DMAc) to maintain solubility of styrene/butadiene in THTP-Cl mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.